Home > Products > Screening Compounds P83001 > Pramipexole-d7 (dihydrochloride)
Pramipexole-d7 (dihydrochloride) -

Pramipexole-d7 (dihydrochloride)

Catalog Number: EVT-15279683
CAS Number:
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 291.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pramipexole-d7 (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. This compound is notable for its specificity towards dopamine receptors, particularly the D2 and D3 subtypes, which are crucial in modulating motor control and other neurological functions. The deuteration of pramipexole enhances its stability and may provide insights into its pharmacokinetics and metabolism.

Source and Classification

Pramipexole-d7 is classified as an organic compound belonging to the aralkylamines group. Its chemical structure includes elements that allow it to act as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. The compound's CAS number is 2702798-58-9, and it is recognized for its therapeutic applications in neurology .

Synthesis Analysis

Pramipexole-d7 is synthesized through specific chemical reactions involving starting materials that contain deuterated substituents. The synthesis typically involves several steps:

  1. Starting Material: The synthesis begins with (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole as a key precursor.
  2. Reaction Conditions: The reaction is performed in solvents like tetrahydrofuran, often in the presence of reducing agents and acids to facilitate the formation of the desired dihydrochloride salt.
  3. Purification: After the reaction, the product undergoes purification processes including crystallization from alcohol solutions and drying to yield high-purity pramipexole-d7 dihydrochloride .
Molecular Structure Analysis

The molecular formula for pramipexole-d7 (dihydrochloride) is C10H18Cl2N3SC_{10}H_{18}Cl_{2}N_{3}S, with a molecular weight of approximately 284.25 g/mol. Its structure features a tetrahydrobenzothiazole moiety, which is essential for its activity as a dopamine agonist.

Structural Details

  • Molecular Weight: 284.25 g/mol
  • Exact Mass: 283.067688 g/mol
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Defined Atom Stereocenter Count: 1

The compound exists as a solid at room temperature and has defined stereochemistry that contributes to its biological activity .

Chemical Reactions Analysis

Pramipexole-d7 can participate in various chemical reactions typical of amines and aromatic compounds. Key reactions include:

  1. Acid-Base Reactions: As a basic amine, pramipexole-d7 can react with acids to form salts, such as its dihydrochloride form.
  2. Reduction Reactions: The presence of nitrogen atoms allows for potential reduction reactions under specific conditions.
  3. Substitution Reactions: The aromatic nature permits electrophilic substitution reactions, which can modify its pharmacological properties.

These reactions are significant for modifying the compound for various research applications or improving its pharmacological profile .

Mechanism of Action

Pramipexole-d7 acts primarily as an agonist at dopamine receptors, particularly D2 and D3 subtypes. Its mechanism involves:

  1. Receptor Binding: Pramipexole-d7 binds selectively to dopamine receptors in the brain, mimicking the action of dopamine.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to improved motor function and reduced symptoms associated with Parkinson's disease.
  3. Neuroprotective Effects: Additionally, pramipexole has been shown to reduce mitochondrial reactive oxygen species production and inhibit apoptotic pathways, providing neuroprotective benefits independent of its receptor agonism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Melting Point: Approximately 288-290ºC.
  • Boiling Point: 378ºC at 760 mmHg.

Chemical Properties

  • Solubility: Freely soluble in water and methanol (>20 mg/mL), slightly soluble in ethanol (~18 mg/mL).
  • Flash Point: 182.4ºC.
  • Density: Not available.

These properties are essential for understanding how pramipexole-d7 behaves in biological systems and during formulation development .

Applications

Pramipexole-d7 is primarily used in scientific research to study Parkinson's disease mechanisms and drug interactions due to its unique isotopic labeling. Its applications include:

  1. Pharmacokinetic Studies: Understanding how pramipexole-d7 is absorbed, distributed, metabolized, and excreted in vivo.
  2. Mechanistic Studies: Investigating the pathways through which dopamine receptor activation influences neurological functions.
  3. Therapeutic Research: Exploring potential new therapeutic uses or formulations that enhance its efficacy or reduce side effects.
Synthetic Strategies and Optimization of Pramipexole-d7

Deuterium Labeling Techniques in Pramipexole-d7 Synthesis

The synthesis of Pramipexole-d7 dihydrochloride necessitates the specific replacement of all seven hydrogen atoms in the terminal propylamino group (-CH2-CH2-CH3) with deuterium (-CD2-CD2-CD3). Achieving high isotopic purity (typically ≥98 atom % D) is paramount for its function as a mass spectrometry internal standard. Two primary synthetic strategies dominate, each with distinct advantages and challenges:

  • Catalytic H/D Exchange on Advanced Intermediates: This approach utilizes intermediates containing the intact propylamino side chain attached to the benzothiazole core. The molecule is exposed to deuterated solvents (e.g., D₂O, CD₃OD) under controlled conditions (temperature, pressure) in the presence of heterogeneous catalysts like platinum group metals (Pd/C, PtO₂) or homogeneous organometallic complexes. The catalyst facilitates the reversible cleavage of C-H bonds specifically within the aliphatic propyl group, allowing H/D exchange with the deuterium source [3]. While potentially more direct, this method faces significant hurdles:
  • Regioselectivity: Ensuring exchange occurs only on the desired propyl methylene and methyl hydrogens and not on the chiral tetrahydobenzothiazole ring hydrogens or the aminothiazole NH/ND groups is challenging. Unwanted deuteration elsewhere alters the mass shift and compromises its use as a specific internal standard.
  • Degree of Incorporation: Achieving complete (>99.5%) replacement of all seven hydrogens often requires forcing conditions (high temperature, pressure, prolonged reaction times), increasing the risk of substrate decomposition or racemization at the critical chiral center.
  • Acidic Proton Exchange: Labile N-H protons within the molecule (e.g., the primary amino group -NH₂ or the thiazole -NH-) readily undergo rapid H/D exchange with protic deuterated solvents. While this is often unavoidable and sometimes acceptable (as these positions might exchange in the biological matrix anyway), it needs careful control and characterization.
  • Deuterated Building Block Approach: This strategy, generally preferred for achieving high and specific deuteration, involves the synthesis of a fully deuterated propylamine precursor (CD₃CD₂CD₂NH₂ or a suitably protected version like CD₃CD₂CD₂NHPg) early in the synthetic sequence. This -CD2-CD2-CD3 labeled propylamine is then coupled to a key benzothiazole-diamine intermediate, typically (6S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole or a protected/activated derivative thereof [2] [8]. The coupling reaction is crucial and requires optimization:
  • Reductive Amination: The benzothiazole-diamine ketone (or aldehyde) derivative reacts with CD₃CD₂CD₂NH₂ under reducing conditions (e.g., NaBH₃CN, NaBH(OAc)₃) in a deuterium-compatible solvent (e.g., CD₃OD, THF-d₈). This forms the C6-N bond directly with the deuterated propyl group [8].
  • Nucleophilic Displacement: An activated intermediate of the benzothiazole core (e.g., a chloro, mesylate, or sulfonamide derivative like PRAM-003 described in [9]) undergoes an SN₂ reaction with CD₃CD₂CD₂NH₂ (or its protected form). This method avoids potential reduction steps but requires a good leaving group and can be sensitive to steric effects around the chiral C6 position. Protecting group strategies for the exocyclic 2-amino group and sometimes the endocyclic nitrogen are often essential to ensure regioselective alkylation only at the N⁶ position [8] [9].The building block approach offers superior control over deuteration location and level. However, it demands access to high-purity CD₃CD₂CD₂NH₂ (which can be expensive and synthetically challenging itself) and often involves longer synthetic routes with multiple protection/deprotection steps to preserve the stereochemical integrity of the (6S) chiral center throughout the synthesis.

Reaction Mechanisms for Propionamido Group Substitution with Deuterium

While the final Pramipexole-d7 structure features a -CD₂-CD₂-CD₃ group attached directly to N⁶, a common and efficient synthetic pathway towards the non-deuterated parent compound involves a propionamido cyclohexanone intermediate. Understanding the mechanism of transforming this amido group into the deuterated propylamino group is key for deuteration strategies utilizing later-stage intermediates. The transformation typically follows a modified Curtius rearrangement or Hofmann rearrangement pathway, adapted for deuterium incorporation:

  • Activation: The propionamido carbonyl group (-C(O)CH₂CH₃ or -C(O)CD₂CD₃ if deuteration starts earlier) is activated. Common reagents include:
  • Diphosgene/Triphosgene: Generates an acyl chloride in situ.
  • Trichloroisocyanuric Acid (TCCA): A chlorinating agent.
  • PPh₃/Br₂ (Appel Reaction): Converts the amide to an imidoyl bromide.For deuteration, the activation step itself is usually performed in non-deuterated solvents unless specific labeling in the activating agent or solvent is intended.
  • Rearrangement: The activated species undergoes rearrangement, expelling CO₂ and migrating the R group (the propyl chain, either -CH₂CH₃ or -CD₂CD₃) from carbon to nitrogen, forming an isocyanate intermediate (RN=C=O or R_DN=C=O where R_D is -CD₂CD₃). This step is concerted and stereospecific, typically preserving the stereochemistry at the carbon atom alpha to the migrating group (C6 in this case). The mechanism involves nucleophilic attack (often by the carbonyl oxygen or a halide ion) leading to the collapse of the tetrahedral intermediate and migration.

  • Hydrolysis/Deuteration: The highly reactive isocyanate intermediate (R_DN=C=O) is trapped. To introduce the primary amino group (-NH₂), standard hydrolysis uses H₂O yielding R_DNH₂. Crucially, for deuterium labeling on the nitrogen, deuterium oxide (D₂O) is used instead, yielding R_DND₂ [8]. However, for Pramipexole-d7, the goal is deuteration on the carbon chain (-CD₂CD₃), not the nitrogen. Therefore, this step typically uses H₂O, generating the -CD₂CD₂CH₂NH₂ group if the propionyl group was deuterated (-C(O)CD₂CD₃).

  • Achieving -CD₂CD₂CD₂NH₂: To get the fully deuterated propyl chain (-CD₂CD₂CD₂NH₂), the propionamido group incorporated at the beginning must already be fully deuterated (-C(O)CD₂CD₃). The rearrangement then expels CO₂ and the -CD₂CD₃ group migrates, forming CD₃CD₂N=C=O. Hydrolysis with H₂O yields CD₃CD₂NH₂. The methyl group (-CD₃) hydrogens are incorporated before the rearrangement step.
  • N-Deuteration Option: If hydrolysis is performed with D₂O, the product would be CD₃CD₂ND₂. While this introduces two additional deuteriums, these N-bound deuteriums are typically labile in biological matrices and readily exchange back to H, making them unsuitable for a stable isotope internal standard. Therefore, for Pramipexole-d7 synthesis targeting only the stable carbon-bound deuteriums, hydrolysis with H₂O is used after rearrangement of the pre-deuterated propionyl-derived intermediate.
  • Reduction: The product from hydrolysis (amine R_DNH₂) is then coupled to the core benzothiazole structure via reductive amination or nucleophilic substitution, as described in Section 1.1. Alternatively, the propionamido group can be attached to a functionalized cyclohexanone core before ring closure to form the benzothiazole. The reduction step (-C(O)R -> -CH₂R) can also be a site for deuteration using deuterated reducing agents (e.g., NaBD₄), but this typically labels the alpha carbon, not the terminal methyl.

Scalability Challenges in Industrial Production of Deuterated Benzothiazole Derivatives

Transitioning the synthesis of Pramipexole-d7 dihydrochloride from laboratory-scale (milligrams to grams) to industrially viable production (kilograms) presents several significant challenges, primarily driven by cost, isotopic purity maintenance, and process safety:

  • Cost and Availability of Deuterated Feedstocks: The foundation of the -CD₂CD₂CD₃ group is deuterated propylamine (CD₃CD₂CD₂NH₂). Producing this precursor with high isotopic purity (≥98 atom % D) on a large scale is extremely expensive. The synthesis typically starts from deuterated propanol (CD₃CD₂CD₂OH) or propionic acid (CD₃CD₂COOD), themselves derived from costly D₂O via multi-step processes (e.g., catalytic exchange or reduction of deuterated acrylate). The limited number of suppliers and the energy-intensive nature of large-scale deuterium chemistry create a significant cost barrier [2] [10]. Efficient recovery and recycling of deuterated solvents (like CD₃OD) used in key steps become economically imperative but add process complexity.

  • Solvent and Reagent Impurities: Trace amounts of water (H₂O) or protic impurities (ROH, RCOOH) in large solvent batches become significant reservoirs for H/D exchange with the -CD₂CD₂CD₃ group. Rigorous drying of thousands of liters of solvent to consistently achieve <50 ppm water is technically demanding and costly.
  • Reaction Heterogeneity: Ensuring uniform mixing and heat transfer in large reactors is harder than in small flasks. Localized hot spots or poor mixing can lead to side reactions or localized degradation, potentially creating pathways for isotopic dilution or generating impurities difficult to separate from the deuterated product.
  • Purification Bottlenecks: Chromatographic purification (HPLC, MPLC), common at lab scale for achieving high chemical and isotopic purity, is often prohibitively expensive, slow, and low-yielding for multi-kilogram batches. Developing robust crystallization processes for Pramipexole-d7 dihydrochloride that effectively reject both non-deuterated impurities (-CH₂ chains) and isotopic isomers (e.g., -CD₂CD₂CD₂H, -CD₂CH₂CD₃) is critical but challenging due to the very similar physical properties of these molecules. Finding solvents/systems where the deuterated compound crystallizes preferentially requires extensive screening [6] [10].
  • Analytical Burden: Rigorous QC testing for both chemical purity and isotopic purity (using NMR and high-resolution LC-MS) on every production batch adds significant cost and time. Validating these methods for large-scale production is essential.
  • Chirality Control: Pramipexole's biological activity resides solely in the (S)-enantiomer. The synthetic route to Pramipexole-d7 must maintain the stereochemical integrity of the (6S) chiral center throughout the multi-step sequence involving the deuterated building block. This becomes more challenging on large scale where reaction times might be longer, workups slower, and exposure to potential racemizing conditions (e.g., strong bases, high temperatures) harder to avoid completely. Employing chiral auxiliaries, asymmetric synthesis steps, or efficient resolution techniques (e.g., diastereomeric salt formation with chiral acids like L-(+)-tartaric acid, as mentioned in general pramipexole synthesis [8]) adds steps and cost.

  • Regulatory Considerations: Deuterated drugs used as internal standards in clinical trials fall under regulatory scrutiny (e.g., FDA, EMA). Demonstrating consistent quality requires thorough characterization (NMR: ¹H, ¹³C, ²H; HRMS; chiral HPLC; elemental analysis) and establishing strict specifications for chemical purity (e.g., ≥98.0%), enantiomeric excess (e.g., ≥99.5% (S)-isomer), isotopic purity (e.g., ≥98.0 atom % D at specified positions), and impurity profiles (identifying and controlling non-deuterated pramipexole and other process-related impurities). Validating the manufacturing process according to GMP standards adds another layer of complexity and cost compared to standard research chemical production.

  • Table 3: Key Scalability Challenges and Potential Mitigation Strategies

    ChallengeImpact on Scale-UpPotential Mitigation Strategies
    Deuterated Propylamine CostDominates overall production cost (>80%). Limits affordability.Negotiate long-term contracts; Develop more efficient synthesis from D₂O; Improve recycling of deuterated solvents/reagents.
    Isotopic DilutionReduces batch quality; Fails QC specs; Wasted resources.Invest in ultra-dry solvent systems; Optimize reaction conditions (time, T) to minimize exchange; Develop highly selective crystallization protocols; Implement robust in-process controls (IPC).
    Chromatography DependenceLow throughput; High solvent waste; Cost-prohibitive >kg scale.Intensive development of crystallization (mother liquor recycling, seeding); Explore counter-current chromatography (CCC) if crystallization fails.
    Chiral Integrity MaintenanceRacemization leads to inactive enantiomer impurity.Use chiral pool starting materials; Optimize steps to avoid strong base/heat near chiral center; Develop efficient large-scale resolution (diastereomeric salt).
    GMP Compliance & AnalyticsSignificant resource allocation for validation, documentation, testing.Early adoption of QbD principles; Automate analytical testing where possible; Invest in validated HRMS methods.
    Hazardous Reagent HandlingIncreased safety risks; Need for specialized equipment.Substitute safer alternatives (e.g., avoid NaBH₃CN if possible); Rigorous engineering controls; Detailed SOPs and training.
  • Table 4: Key Compounds Related to Pramipexole-d7 Synthesis

    Compound NameChemical Abstracts Service (CAS) NumberRole in Pramipexole-d7 Synthesis/Context
    Pramipexole-d7 DihydrochlorideNot Publicly Disclosed (Free Base: N/A)Target compound. Deuterated internal standard for bioanalysis.
    Pramipexole (S-isomer)104632-26-0 (Dihydrochloride)Non-deuterated parent drug. Active pharmaceutical ingredient (API).
    Pramipexole Dihydrochloride104632-26-0Non-deuterated API salt form.
    Dexpramipexole (R-isomer)104632-28-2 (Free Base)Enantiomer of pramipexole. Impurity, potential metabolite, or reference standard.
    Pramipexole Impurity D (USP)104632-28-2 (Typically refers to R-isomer)Official pharmacopeial designation often for Dexpramipexole (R-isomer).
    4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine86811-18-7 (Likely, confirm specific)Core benzothiazole diamine intermediate. Key precursor for N⁶ alkylation.
    N-Propylamine-d₇53123-88-7Essential deuterated building block (CD₃CD₂CD₂NH₂).
    (6S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazoleSpecific CAS for S-isomer may varyChiral intermediate. Direct precursor for coupling with deuterated propylamine.
    L-(+)-Tartaric Acid87-69-4Common resolving agent for chiral separation/diastereomeric salt formation.

Properties

Product Name

Pramipexole-d7 (dihydrochloride)

IUPAC Name

(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

Molecular Formula

C10H19Cl2N3S

Molecular Weight

291.29 g/mol

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2,5D2;;

InChI Key

QMNWXHSYPXQFSK-KVDKKASKSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.